3,3'-Dimethoxyazobenzene

Photochemistry Azobenzene Photoswitches Excited-State Dynamics

Standard azobenzene isomers lack the distinct photochemical deactivation pathways and silicon-electrophile reactivity of meta-substituted 3,3'-dimethoxyazobenzene. This CAS 6319-23-9 compound solves researcher pain points: non-interchangeable spectral signatures, and multi-step synthesis bottlenecks. - **Differentiated photoresponse**: Competing internal conversion & intersystem crossing channels vs. single-route 4,4'-isomer - ideal for testing non-adiabatic dynamics. - **Synthetic efficiency**: One-step, quantitative-yield Vilsmeier synthesis; cuts library production time/cost vs. diazotization routes. - **Silicon hybrid precursor**: Forms stable dianion; reacts with organosilicon electrophiles for tetraazadisilacyclohexane frameworks. - **Analytical standard**: Position-dependent UV-Vis fingerprint enables isomer purity verification.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 6319-23-9
Cat. No. B12802635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dimethoxyazobenzene
CAS6319-23-9
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N=NC2=CC(=CC=C2)OC
InChIInChI=1S/C14H14N2O2/c1-17-13-7-3-5-11(9-13)15-16-12-6-4-8-14(10-12)18-2/h3-10H,1-2H3
InChIKeyWCZZYXNUCFSFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dimethoxyazobenzene: Properties and Photochemical Behavior


3,3'-Dimethoxyazobenzene (bis(3-methoxyphenyl)diazene, C₁₄H₁₄N₂O₂, MW 242.27 g/mol) is a symmetrically substituted azobenzene derivative bearing methoxy groups at the meta (3- and 3'-) positions of the two phenyl rings [1]. It belongs to the class of molecular photoswitches that undergo reversible trans↔cis photoisomerization, a property that underpins applications in light-responsive materials, photopharmacology, and molecular devices [2]. The compound is also a demonstrated intermediate in the photochemistry of 3-methoxyphenyl azide, where its formation follows a mechanistically distinct pathway compared to the para-substituted analog [2].

Meta-substituted azobenzene photoswitch with reversible trans–cis photoisomerization
Supports excited-state dynamics studies and photochemical reaction design
Demonstrated intermediate in aryl azide photolysis; distinct deactivation pathway context

Why Substitution with Other Dimethoxyazobenzene Isomers Fails


The position of methoxy substituents on the azobenzene scaffold critically dictates electronic structure, absorption wavelength, photoisomerization quantum yield, photostationary-state composition, and excited-state deactivation pathways. Computational studies demonstrate that 3-methoxy substitution leads to different excited-state reaction channels compared to 4-methoxy substitution, directly affecting the photochemical outcome [1]. Classic UV spectroscopic surveys confirm that the six dimethoxyazobenzene positional isomers each possess distinct absorption features [2]. Consequently, substituting 3,3'-dimethoxyazobenzene with its 4,4'- or 2,2'-congener will alter the photoresponse, spectral signature, and reactive behavior of the system, making generic interchange impossible without complete re-optimization of the application.

3,3′ vs 4,4′
Dual-channel deactivation (IC + ISC) differs from single ISC-only pathway of 4,4′ isomer, altering photochemical outcome and synthetic route.
3,3′ vs other isomers
Methoxy position shifts UV-Vis absorption signatures across six dimethoxyazobenzene isomers, making spectral interchange unreliable without re-validation.

Key Differentiation Evidence for 3,3'-Dimethoxyazobenzene


Divergent Excited-State Deactivation Pathway vs. 4,4'-Isomer

CASSCF/MS-CASPT2 calculations on the 266 nm photolysis of aryl azides reveal that 3-methoxyphenyl azide (1) deactivates via two competing reaction channels—internal conversion or intersystem crossing—leading to formation of 3,3'-dimethoxyazobenzene (2b) alongside a 2H-azepine dimer (2a). In stark contrast, 4-methoxyphenyl azide (3) deactivates exclusively through a singlet-to-triplet intersystem crossing pathway, producing only 4,4'-dimethoxyazobenzene (4) [1]. This represents a fundamental difference in the photochemical route to the two positional isomers.

Divergent Deactivation
Head-to-head
Target: 3,3′-isomer – formed via two competing channels (IC + ISC)
Comparator: 4,4′-isomer – only ISC pathway
Supports distinct photochemical route design
CASSCF/MS-CASPT2, 266 nm; mechanistic bifurcation context
Photochemistry Azobenzene Photoswitches Excited-State Dynamics

One-Step Quantitative Synthesis via Adapted Vilsmeier Conditions

A 2023 Molbank protocol reports the one-step synthesis of 3,3'-dimethoxyazobenzene in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, conventional azobenzene syntheses typically proceed via diazotization of an aniline derivative followed by azo coupling, a two- to three-step sequence that often delivers moderate yields (class-level baseline). The drastic simplification to a single synthetic operation with near-quantitative yield represents a substantial advantage for procurement and scale-up.

Synthetic Efficiency
Reported
1 step, quantitative yield
Conventional route: 2–3 steps, 50–80% yield (class-level)
Streamlined procurement and screening-library access
Adapted Vilsmeier conditions; Molbank 2023
Synthetic Methodology Azobenzene Synthesis Vilsmeier Reaction

Position-Dependent UV-Vis Spectral Differentiation

Nomura et al. (1964) synthesized six dimethoxyazobenzenes and measured their ultraviolet and visible absorption spectra, observing systematic regularities in absorption maxima as a function of methoxy substitution position [1]. Although the exact λmax value for 3,3'-dimethoxyazobenzene is not publicly digitized from this study, the documented existence of position-dependent spectral shifts constitutes direct experimental proof that the 3,3'-isomer is spectroscopically distinguishable from its 2,2'-, 4,4'-, and mixed-substitution counterparts.

Spectral Identity
Class-level
Position-dependent λmax shifts observed across six dimethoxyazobenzene isomers
Enables isomer-specific identity confirmation
Exact values require full-text access; Bull. Chem. Soc. Jpn. 1964
UV-Vis Spectroscopy Azobenzene Substituent Effects

Dianion Formation and Organosilicon Derivatization Reactivity

Treatment of 3,3'-dimethoxyazobenzene with excess lithium in tetrahydrofuran generates a dianionic species that reacts with chlorodiphenylmethylsilane to yield disilyl-substituted hydrazines, as reported alongside a systematic study of substituted azobenzenes [1]. This reactivity is shared with 3,3'-dimethylazobenzene, 4,4'-dimethoxyazobenzene, and several other analogs, but not all azobenzene derivatives sustain stable dianion formation. The demonstrated dianion chemistry positions 3,3'-dimethoxyazobenzene within a privileged subset of azobenzenes capable of serving as precursors for organometallic and materials synthesis.

Dianion Reactivity
Class-level
Li/THF dianion formation → reaction with chlorodiphenylmethylsilane gives disilylhydrazine
Precursor for organometallic material synthesis
Reactivity shared with subset of azobenzenes; J. Organomet. Chem. 2001
Dianion Chemistry Organosilicon Azobenzene Functionalization

High-Value Application Scenarios for 3,3'-Dimethoxyazobenzene


Probing Excited-State Bifurcation in Photochemical Studies

3,3'-Dimethoxyazobenzene is uniquely suited as a probe molecule for investigating competing internal conversion and intersystem crossing pathways in aryl azide photochemistry. The computationally demonstrated dual-channel deactivation leading to this product [1] provides a distinct experimental handle not available with the 4,4'-isomer, which forms via a single mechanistic route. Researchers designing photochemical reaction cascades or studying non-adiabatic dynamics can use this compound to test theoretical predictions of branching ratios.

High-Throughput Screening with Rapid Single-Step Synthesis

The one-step, quantitative-yield synthesis under adapted Vilsmeier conditions [1] makes 3,3'-dimethoxyazobenzene an attractive candidate for parallel synthesis and high-throughput screening campaigns. Compared to analogs requiring multi-step diazotization/coupling sequences, this compound can be prepared with minimal purification, reducing both time and cost in library production.

Spectroscopic Calibration for Positional-Isomer Quality Control

The experimentally confirmed, position-dependent UV-Vis absorption differences among dimethoxyazobenzene isomers [1] enable 3,3'-dimethoxyazobenzene to serve as a reference standard for spectroscopic identification and purity assessment. Procurement and analytical laboratories can leverage its distinct spectral signature to verify identity and detect contamination by other dimethoxyazobenzene isomers.

Organometallic Precursor for Dianion-Based Material Synthesis

The demonstrated ability of 3,3'-dimethoxyazobenzene to form a stable dianion and subsequently react with organosilicon electrophiles [1] positions it as a versatile precursor for synthesizing silylhydrazine derivatives and tetraazadisilacyclohexane frameworks. Materials chemists developing silicon-containing polymers or molecular electronics can exploit this reactivity to incorporate the azobenzene photoswitch into hybrid organic-inorganic architectures.

Application
Selection Property
Validation Focus
Photochemical bifurcation studies
Dual-channel deactivation mechanism
Branching-ratio and non-adiabatic dynamics review
High-throughput synthesis screening
One-step quantitative yield
Library-scale production feasibility
Isomer-specific quality control
Unique UV-Vis spectral signature
Identity and contamination testing
Organometallic precursor development
Stable dianion and silylation reactivity
Hybrid organic-inorganic material incorporation
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